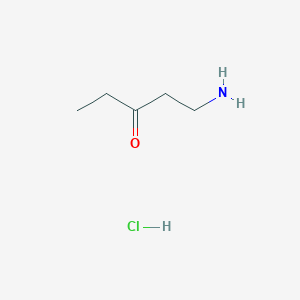
(5-bromo-2-chloropyridin-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromo-2-chloropyridin-4-yl)methanamine, also known as 5-BCPM, is a chemical compound that is widely used in scientific research. It is a member of the pyridine family, and its structure is similar to the natural amino acids, making it an ideal candidate for use in biochemical and physiological studies. 5-BCPM is a colorless, crystalline solid that is soluble in water and other polar solvents, and it is relatively stable in air. It has been used in a variety of applications, including synthesis, drug development, and as a reagent in biochemical studies.
Scientific Research Applications
(5-bromo-2-chloropyridin-4-yl)methanamine is used in a variety of scientific research applications, including drug development and as a reagent in biochemical studies. It has been used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a reagent in the synthesis of peptides and peptidomimetics. Additionally, (5-bromo-2-chloropyridin-4-yl)methanamine has been used in the synthesis of a variety of other compounds, including organometallic complexes, polymers, and inorganic materials.
Mechanism of Action
(5-bromo-2-chloropyridin-4-yl)methanamine is a member of the pyridine family, and its structure is similar to the natural amino acids. As such, it is able to interact with a variety of biological molecules, including proteins, enzymes, and DNA. It is believed to interact with biological molecules by forming hydrogen bonds and other non-covalent interactions. Additionally, it is believed to interact with biological molecules by forming covalent bonds, such as disulfide bonds.
Biochemical and Physiological Effects
(5-bromo-2-chloropyridin-4-yl)methanamine has been used in a variety of biochemical and physiological studies. It has been used to study the effect of drugs on the activity of enzymes, as well as to study the effect of drugs on the structure and function of proteins. Additionally, it has been used to study the effect of drugs on the expression of genes, as well as to study the effect of drugs on the structure and function of DNA.
Advantages and Limitations for Lab Experiments
(5-bromo-2-chloropyridin-4-yl)methanamine has several advantages for use in laboratory experiments. It is a colorless, crystalline solid that is soluble in water and other polar solvents, and it is relatively stable in air. Additionally, it is relatively inexpensive and readily available. However, it does have some limitations. It is toxic and should be handled with caution. Additionally, it is not water-soluble, and it can react with some metals, such as aluminum and copper.
Future Directions
There are several potential future directions for the use of (5-bromo-2-chloropyridin-4-yl)methanamine in scientific research. It could be used as a tool to study the structure and function of proteins, enzymes, and DNA. Additionally, it could be used to study the effect of drugs on the expression of genes and the structure and function of proteins. Additionally, it could be used to study the effect of drugs on the structure and function of DNA. Finally, it could be used to study the effect of drugs on the activity of enzymes and the structure and function of proteins.
Synthesis Methods
(5-bromo-2-chloropyridin-4-yl)methanamine can be synthesized from the reaction of 2-chloropyridine and bromoacetaldehyde in the presence of an acid catalyst. The reaction is carried out at room temperature in an inert atmosphere, and the product is isolated by crystallization. Alternatively, (5-bromo-2-chloropyridin-4-yl)methanamine can also be synthesized from the reaction of 2-chloropyridine with bromoacetamide in the presence of an acid catalyst. This reaction is also carried out at room temperature in an inert atmosphere, and the product is isolated by filtration.
properties
IUPAC Name |
(5-bromo-2-chloropyridin-4-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2/c7-5-3-10-6(8)1-4(5)2-9/h1,3H,2,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMDGKPZRGBDQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)Br)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-2-chloropyridin-4-yl)methanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-1H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B6618299.png)




![{spiro[2.3]hexan-4-yl}methanol](/img/structure/B6618342.png)


![1-[(tert-butoxy)carbonyl]-1,4-diazepane-6-carboxylic acid](/img/structure/B6618359.png)



